2-(2-Bromophenyl)-2-methoxyacetic acid
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Overview
Description
2-(2-Bromophenyl)-2-methoxyacetic acid is an organic compound characterized by a bromophenyl group attached to a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid typically involves the bromination of phenol followed by subsequent methoxylation and carboxylation steps. The reaction conditions include the use of bromine in the presence of a catalyst, followed by methylation using methanol and oxidation to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: Reduction reactions can be performed to convert the bromophenyl group to a corresponding bromoalkane.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.
Major Products Formed:
Esters and amides from oxidation reactions.
Bromoalkanes from reduction reactions.
Hydroxy- or amino-substituted compounds from substitution reactions.
Scientific Research Applications
2-(2-Bromophenyl)-2-methoxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-2-methoxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-Bromophenol
2-Bromobenzaldehyde
2-Bromophenylacetonitrile
Uniqueness: 2-(2-Bromophenyl)-2-methoxyacetic acid is unique due to its combination of bromophenyl and methoxyacetic acid groups, which provide distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMGVHQRHYPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545579-53-0 |
Source
|
Record name | 2-(2-bromophenyl)-2-methoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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